Product packaging for 5-(3-Aminophenyl)pyridin-3-amine(Cat. No.:CAS No. 1314356-76-7)

5-(3-Aminophenyl)pyridin-3-amine

Cat. No.: B580991
CAS No.: 1314356-76-7
M. Wt: 185.23
InChI Key: BKUMGQVBAZHLNT-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)pyridin-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.23. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B580991 5-(3-Aminophenyl)pyridin-3-amine CAS No. 1314356-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-10-3-1-2-8(4-10)9-5-11(13)7-14-6-9/h1-7H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUMGQVBAZHLNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735044
Record name 5-(3-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314356-76-7
Record name 5-(3-Aminophenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reductive Elimination:this is the Final, Product Forming Step of the Cycle. the Two Organic Groups the Pyridine and Phenyl Fragments Coupled on the Palladium Ii Center Are Eliminated to Form the New C C Bond of the Biaryl Product. This Process Regenerates the Active Pd 0 Catalyst, Which Can then Enter a New Catalytic Cycle.youtube.comthe Stability and Geometry of the Diorganopalladium Ii Intermediate Directly Influence the Facility of the Reductive Elimination Step.

2 Regioselectivity and Stereochemical Control in Synthesis

For complex molecules like 5-(3-Aminophenyl)pyridin-3-amine, which feature multiple substitution sites and functional groups, controlling the reaction's selectivity is a significant synthetic challenge.

Regioselectivity

Regioselectivity refers to the control of which position on a molecule reacts. In the synthesis of this compound from a precursor like 3-amino-5-bromopyridine, the reaction is straightforward. However, in analogous architectures derived from polyhalogenated pyridines (e.g., 2,4-dibromopyridine (B189624) or 3,5-dibromo-2-aminopyridine), the palladium catalyst must selectively activate one C-X bond over another. nih.govresearchgate.net

Several factors govern this selectivity:

Electronic Effects: The site of oxidative addition is often determined by the electrophilicity of the carbon atom. In dihalopyridines, the C-X bond at a position that is more electron-deficient (e.g., the C4 position) may react preferentially. mdpi.comacademie-sciences.fr The position of the nitrogen atom strongly influences the electron density of the ring, typically making the C2 and C4 positions more reactive towards oxidative addition. researchgate.netacs.org

Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically crowded position.

Catalyst Control: The choice of palladium catalyst and, crucially, the ancillary ligands can dramatically alter the regioselectivity. For instance, different phosphine (B1218219) ligands can favor reaction at one site over another. acs.org In some cases, ligand-free conditions have been shown to provide exceptional selectivity, potentially through the involvement of palladium nanoparticles. nih.gov Studies on 2,4-dichloropyrimidines and 2,4-dibromopyridine show a general preference for coupling at the C4 position, but this can be switched to the C2 position by modifying the catalyst system. mdpi.comacs.org

FactorInfluence on Regioselectivity in Pyridine (B92270) ArylationExample
Electronic EffectsReaction is often favored at the most electron-deficient C-X bond (typically C2 or C4 positions). researchgate.netacademie-sciences.frIn 2,4-dihalopyridines, C2 arylation is often observed due to proximity to the nitrogen heteroatom. acs.org
Steric HindranceBulky groups adjacent to a C-X bond can disfavor reaction at that site.A substituent at C3 may direct coupling towards the C5 position.
Ligand ChoiceThe size and electronics of the phosphine ligand can tune the catalyst's preference for different sites. acs.orgBulky N-heterocyclic carbene (NHC) ligands can lead to unconventional C4-selectivity in 2,4-dichloropyridines. nih.gov
Catalyst SpeciationMononuclear Pd catalysts can give different selectivity than Pd clusters or nanoparticles. acs.orgVarying the Pd/ligand ratio can switch selectivity between C2 and C4 in 2,4-dibromopyridine. acs.org

Stereochemical Control

While this compound is an achiral molecule, the synthesis of analogous architectures often requires control of stereochemistry. This is particularly relevant in two contexts: atropisomerism in sterically hindered biaryls and the creation of new stereocenters on the pyridine ring or its substituents.

Atropisomerism: In biaryl compounds, if rotation around the single bond connecting the two aryl rings is sufficiently hindered by bulky ortho-substituents, stable, non-interconverting rotational isomers (atropisomers) can exist. Asymmetric biaryl coupling methods, often employing chiral catalysts, are used to synthesize a single enantiomer of these chiral biaryls. rsc.org

Synthesis of Chiral Pyridines: For analogs where the pyridine ring itself becomes part of a chiral structure, enantioselective methods are required. This can be achieved through various strategies, such as the copper-catalyzed asymmetric alkylation of alkenyl pyridines, where a chiral diphosphine ligand is used to induce high enantioselectivity. nih.govresearchgate.net Another approach involves the dearomatization of the pyridine ring followed by an enantioselective borylation, creating chiral piperidine (B6355638) precursors with defined stereochemistry. bohrium.com N-heterocyclic carbene catalysis has also been employed for the asymmetric synthesis of fused chiral pyridinones. rsc.org These methods demonstrate that by choosing the appropriate chiral catalyst or synthetic strategy, a high degree of stereochemical control can be exerted in the synthesis of pyridine-containing architectures.

Spectroscopic and Computational Investigations of 5 3 Aminophenyl Pyridin 3 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for elucidating the molecular structure and bonding characteristics of chemical compounds. For 5-(3-Aminophenyl)pyridin-3-amine, a comprehensive analysis using high-resolution NMR, vibrational spectroscopy (IR and Raman), mass spectrometry, and UV-Vis spectroscopy provides a detailed molecular portrait.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound is not widely available in the reviewed literature, analysis of closely related structures provides valuable insights into the expected chemical shifts.

For a related compound, 5-(3-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, the following ¹H NMR spectral data was reported in CDCl₃: δ 8.34 (s, 1H), 7.23 (t, J = 7.7 Hz, 1H), 6.92 (s, 1H), 6.85 (ddd, J = 7.5, 1.5, 1.0 Hz, 1H), 6.83−6.76 (m, 1H), 6.67 (ddd, J = 8.0, 2.4, 1.0 Hz, 1H), 5.20 (s, 2H), 3.83 (s, 3H) rsc.org. Based on this, the aromatic protons of this compound are expected to appear in the range of δ 6.5-8.5 ppm. The protons of the aminophenyl ring would likely show complex splitting patterns (triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The pyridine (B92270) ring protons would also exhibit distinct chemical shifts influenced by the nitrogen atom and the aminophenyl substituent.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H8.0 - 8.5m
Phenyl-H6.5 - 7.5m
NH₂3.5 - 5.0br s

Note: This is a predicted table based on general principles and data from related compounds. Actual experimental values may vary.

Similarly, ¹³C NMR data, while not directly available, can be predicted. The carbon atoms of the pyridine and phenyl rings would resonate in the aromatic region (δ 100-160 ppm). The carbons attached to the nitrogen atoms (C-NH₂) would be shifted downfield compared to the other ring carbons.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show characteristic bands for the N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

A study on the related fragment, C-(3-aminophenyl)-nitrilimine, utilizing matrix-isolation IR spectroscopy, provided insights into the vibrational modes of the aminophenyl group, which are expected to be present in the spectrum of the target molecule mdpi.com.

Raman spectroscopy would complement the IR data, with strong bands often observed for the symmetric vibrations of the aromatic rings.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H stretch (asymmetric)3400 - 3500IR, Raman
N-H stretch (symmetric)3300 - 3400IR, Raman
Aromatic C-H stretch3000 - 3100IR, Raman
C=C/C=N stretch1400 - 1650IR, Raman
C-N stretch1250 - 1350IR, Raman

Note: This table is based on general spectroscopic principles and data from related compounds.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₁N₃), the expected exact mass can be calculated.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would provide further structural information. For instance, cleavage of the C-C bond between the two aromatic rings would lead to fragment ions corresponding to the aminophenyl and aminopyridine moieties. The mass spectrum of the related compound 3-aminopyridine (B143674) shows a prominent molecular ion peak and fragmentation corresponding to the loss of HCN nist.govnih.gov.

Expected Mass Spectrometry Data for this compound

Ion m/z (calculated)
[M]⁺185.0953
[M+H]⁺186.1031

Note: This table shows calculated values for the molecular ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region due to π → π* transitions of the conjugated aromatic systems.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, provides a deeper understanding of the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can predict various properties.

DFT studies on related aminophenyl and pyridine-containing compounds have been used to optimize molecular geometry, calculate vibrational frequencies, and predict NMR chemical shifts researchgate.netmdpi.combohrium.com. Such calculations would reveal the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and the electronic transitions observed in the UV-Vis spectrum. The electrostatic potential map would indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding its intermolecular interactions. For instance, the nitrogen atoms of the amino groups and the pyridine ring are expected to be regions of high electron density.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility, interactions with its environment (e.g., a solvent or a biological receptor), and the stability of different structural forms. While specific MD studies on this compound are not extensively documented in publicly available literature, the methodology can be described based on simulations of similar substituted aromatic and heterocyclic compounds nih.govnih.govnii.ac.jpbohrium.com.

An MD simulation of this compound would typically begin with the generation of a high-quality initial 3D structure of the molecule, often optimized using quantum mechanical methods. This structure is then placed in a simulation box, which is filled with a chosen solvent, most commonly water, to mimic physiological conditions. The system is then subjected to a series of energy minimization steps to remove any unfavorable steric clashes.

Following minimization, the system is gradually heated to the desired temperature and equilibrated at a specific pressure to achieve a stable state that accurately represents the conditions of interest. During the production phase of the simulation, the trajectories of all atoms are calculated by integrating Newton's laws of motion over a series of small time steps. This process generates a detailed movie of the molecule's movements and conformational changes.

Analysis of the MD trajectory can reveal important dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the structural stability of the molecule throughout the simulation. nih.gov The root-mean-square fluctuation (RMSF) of individual atoms or groups can highlight regions of high flexibility, such as the rotation around the single bond connecting the phenyl and pyridine rings. Furthermore, MD simulations can be used to calculate thermodynamic properties like binding free energies if the molecule's interaction with a target protein is being investigated.

Table 1: Typical Parameters for a Molecular Dynamics Simulation of this compound

ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Solvent ModelTIP3P, SPC/ERepresents the aqueous environment.
Simulation BoxCubic or RectangularDefines the simulation volume with periodic boundary conditions.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Time Step1-2 fsThe interval for integrating the equations of motion.
Simulation Length100 ns - 1 µsThe total time over which the simulation is run.
AnalysisRMSD, RMSF, Hydrogen BondsTo quantify the dynamic behavior of the molecule.

Prediction of Spectroscopic Properties

Computational chemistry offers a suite of methods for the prediction of spectroscopic properties, which can be invaluable for the characterization of novel compounds like this compound. Density Functional Theory (DFT) is a particularly popular and effective method for this purpose, often providing results that are in good agreement with experimental data. worldscientific.comdergipark.org.trbohrium.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. These calculations yield the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. For this compound, this would allow for the assignment of characteristic peaks, such as the N-H stretches of the amino groups, the C-N stretching vibrations, and the aromatic C-H and C=C/C=N ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. researchgate.net For this compound, these calculations would help in assigning the signals of the different protons and carbon atoms in the phenyl and pyridine rings.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible absorption spectra. dergipark.org.tr These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would provide insight into the electronic structure and chromophores within the molecule.

Table 2: Computational Methods for Predicting Spectroscopic Properties

Spectroscopic TechniqueComputational MethodPredicted Properties
Infrared (IR)DFT (e.g., B3LYP/6-311++G(d,p))Vibrational frequencies, IR intensities
NMR (¹H, ¹³C)DFT with GIAOChemical shifts
UV-VisibleTD-DFTExcitation energies (λmax), Oscillator strengths

Investigation of Isomeric Forms and Tautomerism

The structural complexity of this compound gives rise to the possibility of several isomeric forms, including conformational isomers and tautomers. Computational methods are instrumental in exploring the potential energy landscape of the molecule to identify and determine the relative stabilities of these different forms.

Isomeric Forms (Conformational Analysis): The single bond connecting the phenyl and pyridine rings allows for rotation, leading to different spatial arrangements known as conformers or rotamers. The planarity of the molecule is influenced by the balance between the stabilizing effect of π-conjugation across the two rings and the destabilizing steric hindrance between the ortho hydrogen atoms. libretexts.orgic.ac.uk Similar to biphenyl (B1667301) and related compounds, this compound is expected to adopt a non-planar (twisted) conformation in its lowest energy state. cdnsciencepub.comutah.edu Computational potential energy surface scans, where the dihedral angle between the two rings is systematically varied, can be used to determine the most stable conformation and the energy barriers to rotation.

Tautomerism: Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, several tautomeric forms are possible due to the presence of the amino groups on both the pyridine and phenyl rings, as well as the nitrogen atom within the pyridine ring.

The most significant tautomerism to consider for the pyridine ring is the amino-imino equilibrium. The 3-amino group on the pyridine ring can tautomerize to a 3-imino form, with the proton shifting to the ring nitrogen. Computational studies on aminopyridines have shown that the amino form is generally the most stable tautomer. nih.govacs.orgacs.org DFT calculations can be employed to optimize the geometries of all possible tautomers of this compound and calculate their relative energies to predict the predominant tautomeric form in the gas phase and in solution. nih.gov The transition state structures for the proton transfer reactions can also be calculated to determine the energy barriers for tautomerization.

Table 3: Potential Tautomeric Forms of the Pyridine Moiety

Tautomer NameDescription
Amino formThe proton is on the exocyclic nitrogen atom. This is generally the most stable form for aminopyridines.
Imino formThe proton has migrated from the exocyclic amino group to the nitrogen atom within the pyridine ring.

Coordination Chemistry and Materials Science Applications of 5 3 Aminophenyl Pyridin 3 Amine

Ligand Properties in Transition Metal Complexes: An Unexplored Area

The unique arrangement of nitrogen donor atoms in 5-(3-Aminophenyl)pyridin-3-amine—two amine groups on a phenyl and a pyridine (B92270) ring—theoretically makes it an intriguing ligand for the construction of novel coordination compounds. Such complexes could exhibit interesting geometries and photophysical properties. However, a thorough search of published research reveals no specific studies on the synthesis and characterization of its transition metal complexes.

Synthesis and Characterization of Metal Coordination Compounds

There are no dedicated reports on the synthesis of metal coordination compounds using this compound as a primary ligand. While the coordination chemistry of related aminopyridine and aminophenyl derivatives has been explored, often in the form of Schiff bases or more complex ligand systems, direct complexation with this specific diamine has not been documented.

Influence of Ligand Design on Coordination Geometry

The potential for this compound to act as a chelating or bridging ligand, thereby influencing the coordination geometry of metal centers, remains a theoretical consideration. The relative positions of the three nitrogen atoms could lead to the formation of various coordination architectures, from discrete mononuclear complexes to extended polymeric structures. However, without experimental data, any discussion on its influence on coordination geometries such as tetrahedral, square planar, or octahedral would be purely speculative.

Photophysical Properties of Coordination Compounds

The photophysical properties, including absorption and emission characteristics, of coordination compounds derived from this compound have not been investigated. Research on a related but structurally distinct compound, 5-(3-Aminophenyl)-2-(2-thienyl)pyridine, in a cyclometalated Platinum(II) complex, has shown luminescent properties. chemenu.comrsc.org However, the presence of the thienyl group and the specific nature of the cyclometalated platinum center mean these findings cannot be directly extrapolated to simple transition metal complexes of this compound.

Polymerization Chemistry: A Monomer with Untapped Potential

The presence of two primary amine groups suggests that this compound could serve as a valuable monomer in the synthesis of various polymers, such as polyamides or polyimides, potentially imparting desirable thermal and solubility properties due to its pyridine and phenyl components.

Role as a Monomer in Polymer Synthesis

There is a lack of published research detailing the use of this compound as a monomer in polymerization reactions. The general synthesis of polyamides and polyimides from various aromatic diamines is well-established, but specific data on reaction conditions, polymer properties, and characterization for polymers derived from this particular monomer are not available in the current body of scientific literature.

Oxidative Electropolymerization Studies

Similarly, no studies have been found that focus on the oxidative electropolymerization of this compound. The electropolymerization of other arylamines, such as aniline (B41778) and aminophenyl-substituted porphyrins, is a known method for creating conductive polymer films. The mechanism typically involves the coupling of radical cations formed during electrochemical oxidation. While it can be hypothesized that this compound could undergo a similar process, no experimental investigations have been reported.

Integration into Functional Materials

The integration of novel organic ligands into functional materials is a vibrant area of chemical research. The objective is to create new materials with tailored properties by combining the attributes of both organic and inorganic components.

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, such as the processability and flexibility of polymers with the thermal stability and mechanical strength of inorganic materials. The development of these materials often relies on organic molecules that can bridge inorganic components.

While the bifunctional nature of this compound, with its two reactive amine groups, makes it a plausible candidate for incorporation into such hybrid systems, no specific studies demonstrating its use in this context were identified. Research in this area typically involves the reaction of organic linkers with inorganic precursors to form extended networks. The lack of published work on this compound suggests that its potential in this specific application has yet to be explored or reported.

Optoelectronic Materials Research

Optoelectronic materials, which interact with light and electricity, are crucial for technologies like LEDs, solar cells, and photodetectors. The performance of these materials is heavily dependent on their molecular structure, which influences their electronic energy levels and charge-carrying capabilities.

Aromatic and heterocyclic compounds are frequently investigated for these applications. However, a review of the literature did not uncover any research focused on the application of this compound in optoelectronic materials. Studies on related isomers or derivatives exist, but direct research on the photophysical or electronic properties of materials based on this specific compound is not apparent.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency

The efficient synthesis of 5-(3-Aminophenyl)pyridin-3-amine and its derivatives is a key area of ongoing research. Traditional methods for creating substituted pyridines can sometimes be limited by harsh reaction conditions, low yields, and a lack of regioselectivity. Modern synthetic organic chemistry, however, offers a range of more efficient and versatile approaches.

A significant advancement in the synthesis of related aminophenylpyridines involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the precise formation of the carbon-carbon bond between the pyridine (B92270) and phenyl rings. For instance, a practical route for preparing 2-pyridyl and 3-pyridyl derivatives has been demonstrated using stable 2-pyridylzinc bromides and 3-pyridylzinc bromides in coupling reactions with various electrophiles under mild conditions. researchgate.net This approach, which involves the direct insertion of active zinc into bromopyridines, could be adapted for the synthesis of this compound, potentially starting from a suitably substituted bromopyridine and an aminophenylboronic acid derivative. researchgate.net

Another promising strategy is the regioselective amination of pyridine N-oxides. Research has shown that unsymmetrical 3,5-disubstituted pyridine N-oxides can be aminated with high regioselectivity using inexpensive reagents like saccharin (B28170) as an ammonium (B1175870) surrogate. plos.orgresearchgate.net This one-pot process, which proceeds under mild conditions, could be a cost-effective and efficient pathway to introduce an amino group at the 3-position of a pre-functionalized 5-phenylpyridine scaffold. plos.orgresearchgate.net

Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of highly substituted pyridine derivatives. These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and procedural simplicity. While specific MCRs for this compound are yet to be reported, the development of such a process would represent a significant step forward in its efficient production.

Synthetic StrategyKey FeaturesPotential Application to this compound
Suzuki-Miyaura Coupling Palladium-catalyzed, high efficiency, mild conditionsCoupling of a 3-amino-5-halopyridine with a 3-aminophenylboronic acid derivative.
Regioselective Amination of Pyridine N-Oxides Uses inexpensive reagents, mild conditions, one-pot processAmination of a 5-(3-aminophenyl)pyridine N-oxide at the 3-position.
Organozinc Reagents Stable reagents, mild reaction conditionsCoupling of a 3-pyridylzinc bromide with a haloaniline derivative. researchgate.net

Investigation of Advanced Chemical Transformations

The two primary amine groups and the nitrogen atom within the pyridine ring of this compound make it a rich substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonation. For instance, the synthesis of novel piperidine (B6355638) carboxamide derivatives has been achieved by reacting a related N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide with various sulfonyl chlorides and isothiocyanates. acs.org Similarly, the amino groups of this compound could be functionalized to introduce a wide array of substituents, thereby tuning the molecule's electronic and steric properties.

The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts. For example, the reaction of 3-aminophenylpyridine with hydrochloric acid yields 1-(3-aminophenyl)pyridin-1-ium (B13020136) chloride. acs.org Such transformations can alter the solubility and electronic properties of the molecule, opening up new applications.

Furthermore, the aminophenylpyridine scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. For example, aminophenylpyridines have been successfully converted into pyridylquinolines through the Doebner-von Miller reaction. researchgate.net This suggests that this compound could be a precursor for novel, fused heterocyclic compounds with potentially interesting biological or material properties. The synthesis of complex conjugated imines has also been reported from related aminophenyl-pyrimidinyl-pyridine structures, highlighting another avenue for derivatization. sigmaaldrich.com

Reaction TypeReagents/ConditionsPotential Product
Acylation Acyl chlorides, anhydridesAmide derivatives
Alkylation Alkyl halidesSecondary or tertiary amine derivatives
Quaternization Alkyl halides, acidsPyridinium salts
Cyclization (e.g., Doebner-von Miller) α,β-Unsaturated carbonyl compoundsFused heterocyclic systems (e.g., pyridylquinolines)

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, these in silico methods can accelerate the discovery of derivatives with specific, tailored chemical and physical characteristics.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. DFT studies on related 2,2'-bipyridine (B1663995) compounds have been used to understand their molecular and electronic structures, including oxidation states of coordinated metal ions. acs.orgnih.gov Similar calculations on this compound and its potential derivatives could provide insights into their HOMO-LUMO energy gaps, charge distribution, and reactivity. This information is crucial for predicting their behavior in various applications, from electronic materials to biological systems. For instance, quantum computational studies have been used to investigate the chemical reactivity parameters of imidazo[1,2-a]pyridine (B132010) derivatives. acs.org

Molecular docking is another valuable computational technique, particularly in the context of medicinal chemistry. By simulating the interaction of a molecule with a biological target, such as an enzyme or receptor, molecular docking can predict binding affinity and mode. nih.gov Studies on aminopyridine derivatives have utilized molecular docking to screen for potential anticancer agents. researchgate.netnih.gov The scaffold of this compound could be used as a starting point for the in silico design of new therapeutic agents, with modifications to the amino and phenyl groups aimed at optimizing interactions with a specific biological target. The drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed derivatives can also be predicted computationally, helping to prioritize candidates for synthesis and experimental testing. plos.orgacs.org

Computational methods can also guide the design of materials with specific properties. For example, the design of molecularly imprinted polymers, which are synthetic receptors with high affinity for a target molecule, can be aided by computational screening of functional monomers. biolscigroup.us This approach could be used to develop polymers that selectively bind to this compound or its derivatives.

Development of New Material Science Applications with Enhanced Functionality

The unique structural features of this compound make it an attractive building block for the development of advanced materials with novel functionalities. The bipyridine-like core, combined with the reactive amino groups, provides opportunities for creating polymers, metal-organic frameworks (MOFs), and other functional materials.

Bipyridine-based materials have shown significant promise in various fields. For example, bipyridine-based polyaminal networks have been synthesized for CO2 capture applications. mdpi.com The presence of nitrogen atoms in the this compound structure could impart similar CO2-philic properties to materials derived from it. The amino groups provide reactive sites for polymerization or for grafting the molecule onto other materials.

In the realm of electronic materials, bipyridine compounds are widely used as ligands in metal complexes for applications in sensors and molecular electronics. diva-portal.orgmdpi.com Ruthenium(II) complexes with bipyridine ligands, for instance, are well-known for their electrochemiluminescent properties and are used in sensing applications. mdpi.com The this compound ligand could be used to create novel metal complexes with unique photophysical and electrochemical properties. The aminophenyl substituent provides a handle for further functionalization, allowing for the fine-tuning of these properties. For example, chalcone (B49325) derivatives containing aminophenyl and pyridine groups have been investigated for their fluorescent properties. iucr.org

Furthermore, bipyridine-based ionic materials are being explored as solid-solid phase-change materials for thermal energy storage. acs.org The ability to form salts via the pyridine nitrogen and amino groups of this compound suggests that it could be a precursor to novel ionic materials with interesting phase-change behaviors. The development of such materials is crucial for applications in waste heat recovery and solar-thermal systems. acs.org

Material TypePotential ApplicationKey Structural Feature
Polymers CO2 capture, membranesNitrogen-rich structure, reactive amino groups
Metal Complexes Sensors, molecular electronics, light-emitting materialsBipyridine-like chelating ability, functionalizable periphery
Ionic Materials Phase-change materials for thermal energy storageAbility to form salts

Q & A

Basic: What are the recommended synthetic routes for 5-(3-Aminophenyl)pyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling a pyridine precursor with an aniline derivative. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is widely used to introduce the 3-aminophenyl group to the pyridine ring. Key factors affecting yield include:

  • Catalyst system : Pd(OAc)₂ with ligands like XPhos or SPhos enhances coupling efficiency .
  • Solvent and base : Polar aprotic solvents (e.g., dioxane) and weak bases (e.g., NaOtBu) minimize side reactions .
  • Temperature : Reactions performed at 80–100°C balance kinetics and thermal degradation risks .
    Yields can vary from 50% to 85% depending on substituent steric effects and electronic properties of precursors.

Basic: How can spectroscopic techniques (NMR, MS, IR) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR : The aromatic region (6.5–8.5 ppm) reveals distinct splitting patterns:
    • Pyridine protons (C2 and C4) exhibit coupling (J ≈ 5 Hz) due to meta-substitution.
    • 3-Aminophenyl protons show broad singlet for NH₂ (~5 ppm) and para-substituted aromatic signals .
  • HRMS : Exact mass (e.g., [M+H]⁺ = 200.0954) confirms molecular formula (C₁₁H₁₁N₃).
  • IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) differentiate it from non-aminated analogs .

Advanced: What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic properties:

  • HOMO-LUMO gaps : Use a 6-311++G(d,p) basis set to calculate frontier orbitals, revealing charge-transfer potential .
  • Solvent effects : Include implicit solvation (e.g., PCM model) to simulate polar environments .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .

Advanced: How can researchers resolve discrepancies between theoretical and experimental data in the reactivity of this compound?

Methodological Answer:

  • Error analysis : Quantify deviations in bond lengths (DFT vs. X-ray crystallography) to refine computational models .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates for nucleophilic aromatic substitution, comparing them to DFT-predicted activation energies .
  • Sensitivity testing : Vary substituents (e.g., electron-withdrawing groups) to isolate electronic vs. steric effects .

Basic: What biological assays are appropriate for initial screening of this compound?

Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP-conjugated probes to measure IC₅₀ values .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Solubility : Pre-treat compounds with DMSO (≤1% v/v) to avoid solvent interference .

Advanced: How can the regioselectivity of electrophilic substitution reactions on this compound be controlled?

Methodological Answer:

  • Directing groups : The 3-aminophenyl group directs electrophiles to the pyridine’s C4 position via resonance effects .
  • Protection strategies : Acetylate the NH₂ group to redirect reactivity to the pyridine’s C2 position .
  • Catalytic systems : Use Cu(I) catalysts to promote nitration at sterically hindered sites .

Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction time .
  • Workup automation : Use liquid-liquid extraction columns for rapid purification .
  • Quality control : Monitor intermediates via inline UV spectroscopy to ensure batch consistency .

Basic: How do substituents on the pyridine ring affect the compound’s stability under physiological conditions?

Methodological Answer:

  • Electron-donating groups (e.g., NH₂) : Increase susceptibility to oxidation; stabilize via co-administration with antioxidants (e.g., ascorbic acid) .
  • Hydrophobic substituents (e.g., CF₃) : Enhance plasma protein binding, extending half-life .
  • pH stability : Perform accelerated degradation studies (pH 1–10) to identify labile sites .

Advanced: What mechanistic insights can be gained from studying the degradation pathways of this compound?

Methodological Answer:

  • LC-MS/MS analysis : Identify degradation products (e.g., quinone imines) formed via oxidative pathways .
  • Isotope labeling : Use ¹⁵N-labeled analogs to trace NH₂ group participation in hydrolysis .
  • Computational modeling : Map potential energy surfaces for bond cleavage using DFT-MD simulations .

Advanced: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Methodological Answer:

  • Feature selection : Train models on descriptors like logP, topological polar surface area, and H-bond donor count .
  • Dataset curation : Use ChEMBL or PubChem bioactivity data for regression/classification tasks .
  • Validation : Synthesize top-predicted candidates and compare IC₅₀ values to model predictions .

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